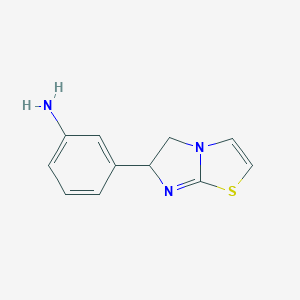
Ácido 5-bromo-2-metoxi-6-(metilamino)nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, also known as 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid, is a compound with the molecular formula C8H9BrN2O3 . It has a molecular weight of 261.08 .
Synthesis Analysis
An efficient synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described in a paper . The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C . The reaction of 12 and methyl 2, 6-dichloropyridine-3-carboxylate with sodium methoxide in tetrahydrofuran (THF) and CH2Cl2 provided the 2-methoxypyridine-3-carboxylic esters . After methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate and successive oxidation of the 6-benzenethio moiety, nucleophilic substitution of the sulfoxide derivative with methylamine gave the 6-methylamino derivative . Finally, bromination of 8 and alkaline hydrolysis produced the desired product in an overall yield of 67% .Molecular Structure Analysis
The InChI code for 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is 1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) . The average mass of the molecule is 261.073 Da .Physical And Chemical Properties Analysis
The melting point of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is between 207 - 209°C . The compound is a solid .Aplicaciones Científicas De Investigación
Investigación en Proteómica
En el ámbito de la proteómica, este compuesto sirve como una valiosa herramienta bioquímica. Se utiliza en el estudio de las interacciones y funciones de las proteínas, particularmente en la identificación y cuantificación de proteínas, así como en el análisis de sus modificaciones y los complejos procesos biológicos en los que están involucradas .
Síntesis Orgánica
Ácido 5-bromo-2-metoxi-6-(metilamino)nicotínico: es un bloque de construcción versátil en la síntesis orgánica. Su combinación única de grupos funcionales permite diversas transformaciones químicas, lo que lo convierte en un reactivo valioso en la síntesis de moléculas orgánicas complejas.
Investigación Farmacológica
En farmacología, este compuesto se explora por su potencial como intermedio farmacéutico. Sus características estructurales lo convierten en un candidato para la síntesis de diversas moléculas farmacológicamente activas, lo que podría conducir al desarrollo de nuevos medicamentos .
Química Analítica
El compuesto encuentra aplicación en la química analítica como material estándar o de referencia. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos analíticos y la validación de métodos analíticos .
Ciencias Ambientales
En las ciencias ambientales, los investigadores pueden investigar el destino ambiental del ácido 5-bromo-2-metoxi-6-(metilamino)nicotínico. Esto incluye estudiar su biodegradación, persistencia y posible bioacumulación para evaluar su impacto ambiental .
Ciencia de los Materiales
Por último, en la ciencia de los materiales, este compuesto podría utilizarse en el desarrollo de nuevos materiales. Su estructura molecular podría contribuir al diseño de nuevos polímeros o recubrimientos con propiedades específicas deseadas .
Mecanismo De Acción
Target of Action
Mode of Action
The specific mode of action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is currently unknown. Given its structural similarity to nicotinic acid, it is plausible that it may interact with nicotinic acid receptors. Further investigation is required to confirm this hypothesis.
Biochemical Pathways
There is currently no documented information on the specific biochemical pathways affected by 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid’s action are currently unknown .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid in laboratory experiments is its versatility. 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid can be used as an inhibitor of certain enzymes, as a substrate in organic synthesis, and as a catalyst in biochemical reactions. Furthermore, 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid has been found to interact with certain proteins, and this interaction may play a role in its mechanism of action. The main limitation of using 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid in laboratory experiments is its instability. 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is sensitive to light and heat, and it can decompose in the presence of air.
Direcciones Futuras
There are a number of potential future directions for 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid. One potential direction is the development of new drugs that utilize 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid as an active ingredient. 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid could also be used in the development of new organic synthesis methods and biochemical reactions. Furthermore, 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid could be used to study the structure and function of proteins, and to explore its potential role in the regulation of certain physiological processes. Finally, 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid could be used to develop new methods for the detection and quantification of certain compounds.
Métodos De Síntesis
The synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is relatively straightforward and involves the reaction of 5-bromo-2-methoxynicotinic acid (5-Br-2-MeONA) with methylamine. The reaction is typically performed in an aqueous medium, with the use of a base such as potassium hydroxide. The reaction is typically carried out at a temperature of approximately 80°C, and the reaction is complete after approximately two hours. The product is then isolated by filtration and purified by recrystallization.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUTXWXZBFIPBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=N1)OC)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444465 |
Source


|
| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187480-17-7 |
Source


|
| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)








![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)




